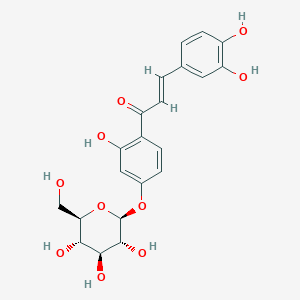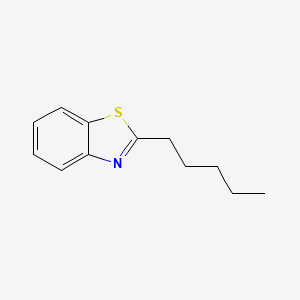
5-Phenyloxazole-2-carboxylic acid
Overview
Description
5-Phenyloxazole-2-carboxylic acid is a chemical compound that belongs to the class of oxazoles . It is used in research and has a CAS number of 1014-14-8 .
Synthesis Analysis
The synthesis of this compound involves the addition of Sodium hydroxide 2M to a solution of an intermediate compound in ethanol. The mixture is stirred at room temperature for 2 hours. The solution is then acidified to pH 0-1 by the addition of a solution of hydrochloric acid 6N. The resulting precipitate is collected by filtration, washed with water, and dried to furnish this compound .
Molecular Structure Analysis
The molecular formula of this compound is C10H7NO3 . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .
Physical and Chemical Properties Analysis
Carboxylic acids, including this compound, are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Scientific Research Applications
Synthesis of Bifunctionalized Compounds
5-Phenyloxazole derivatives, including those with hydroxyalkyl groups at the C-2 position and a formyl or carboxyl function at C-4, have been synthesized for various applications. The synthesis involves carbonylated electrophiles added to the 2-lithio derivative of 5-phenyloxazole. This method is significant for preventing electrocyclic ring-opening reactions and simplifying the access to target compounds through chemical transformation of the oxazoline ring system (Couture et al., 2002).
Development of Polymer Syntheses
2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, a compound closely related to 5-phenyloxazole-2-carboxylic acid, has been used in the synthesis of thermotropic polyesters. These polyesters, created through polycondensations with various derivatives, exhibit properties like nematic melts and isotropic melts, contributing to the understanding of structure/property relationships in polymer chemistry (Kricheldorf & Thomsen, 1992).
Tubulin Polymerization Inhibitors
This compound derivatives have shown potential as inhibitors of tubulin polymerization. These derivatives, including N,5-diphenyloxazole-2-carboxamides, have been studied for their structure-activity relationships and cytotoxicity against various cancer cell lines. The findings provide insights into the development of new inhibitors targeting the colchicine binding site of tubulin (Zhang et al., 2021).
Potential Antimicrobial Agents
Novel 2-(5-(substituted phenyl)-(1,3,4)oxadiazol-2-yl)-benzoxazoles, synthesized from benzoxazole-2-carboxylic acid, have been evaluated as potential antimicrobial agents. These compounds exhibit promising chemical structures and have been characterized for their antimicrobial properties (Gadegoni et al., 2013).
Peroxisome Proliferator-Activated Receptor Gamma Agonists
Compounds related to this compound, like N-(2-Benzoylphenyl)-L-tyrosine derivatives, havebeen studied as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists exhibit antidiabetic activity in rodent models of type 2 diabetes. The research focused on the structure-activity relationship of the N-aryl substituent, revealing that only modest changes in the N-2-benzoylphenyl moiety are tolerated for maintaining PPARgamma activity (Cobb et al., 1998).
Ruthenium-Catalyzed Synthesis of Triazole-Based Scaffolds
5-Amino-1,2,3-triazole-4-carboxylic acid, structurally related to this compound, has been used in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This research has led to the development of a protocol using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, yielding protected versions of this triazole amino acid for further applications (Ferrini et al., 2015).
Synthesis of Photoreactive Compounds
Studies on the photorearrangement of various aryl oxazoles, including phenyloxazoles, have provided insights into the photolysis of these compounds. This research classified photorearrangements into types A and B, leading to different photoproducts. Such studies enhance the understanding of the behavior of phenyloxazoles under photochemical conditions and their potential applications in photochemistry (Maeda & Kojima, 1977).
Mechanism of Action
Target of Action
The primary target of 5-Phenyloxazole-2-carboxylic acid is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. By inhibiting tubulin polymerization, this compound can effectively halt cell division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of tubulin polymerization by this compound affects the cell cycle, particularly the G2/M phase . The G2/M phase is the stage of the cell cycle where mitosis (cell division) occurs. By disrupting tubulin polymerization, this compound prevents cells from properly forming the mitotic spindle, an essential component for chromosome segregation during cell division. This leads to cell cycle arrest at the G2/M phase .
Result of Action
The molecular effect of this compound’s action is the inhibition of tubulin polymerization, leading to disruption of microtubule formation . On a cellular level, this results in cell cycle arrest at the G2/M phase, preventing cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the biological environment, the presence of other interacting molecules, and the temperature. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability
Safety and Hazards
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULGUYOVJXOPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


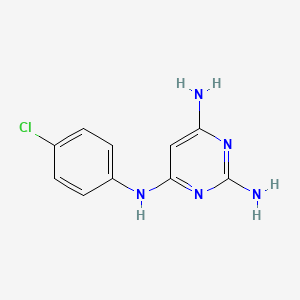

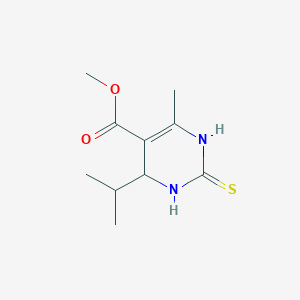
![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)

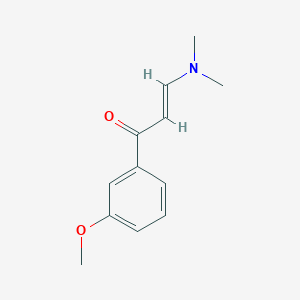
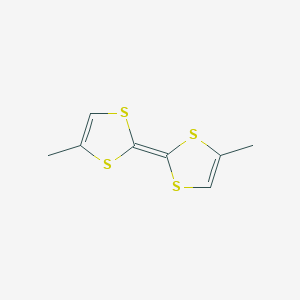
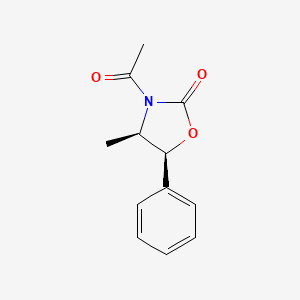
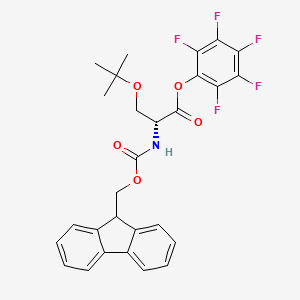
![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)
![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)
